
Allyl 4-(aminosulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of allyl 4-(aminosulfonyl)benzoate typically involves a multi-step process. One common method starts with the alkylation of 4-aminobenzoic acid to introduce the allyl group. This is followed by esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often employ high-yielding reactions under mild conditions to ensure the stability of the compound. The use of catalysts and optimized reaction conditions is common to enhance the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 4-(aminosulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoate derivatives
Wissenschaftliche Forschungsanwendungen
Allyl 4-(aminosulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a local anesthetic and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of allyl 4-(aminosulfonyl)benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential as a local anesthetic is attributed to its ability to block sodium ion channels, thereby inhibiting nerve impulse transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with a similar mechanism of action.
Tetracaine: A more potent local anesthetic with a similar chemical structure.
Uniqueness
Allyl 4-(aminosulfonyl)benzoate is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
103204-31-5 |
|---|---|
Molekularformel |
C10H11NO4S |
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
prop-2-enyl 4-sulfamoylbenzoate |
InChI |
InChI=1S/C10H11NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h2-6H,1,7H2,(H2,11,13,14) |
InChI-Schlüssel |
VWKMDRWBZTWKNM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

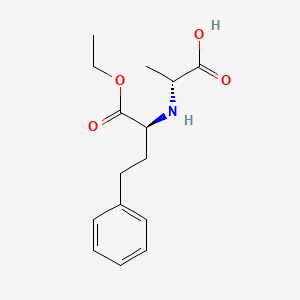
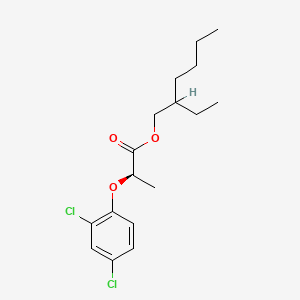

![Oxo[(prop-2-en-1-yl)oxy]acetate](/img/structure/B3061293.png)
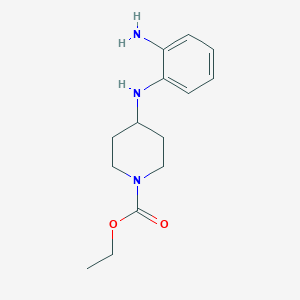

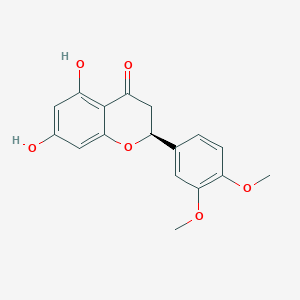

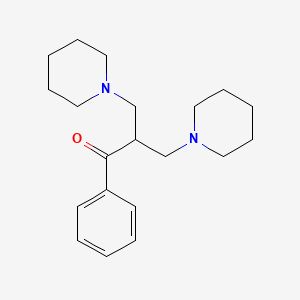
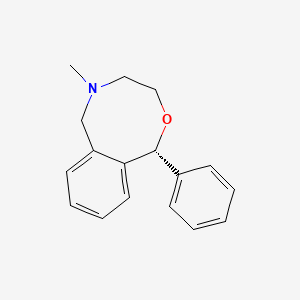
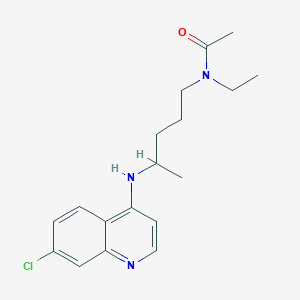
![Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-](/img/structure/B3061307.png)

